(R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid
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Overview
Description
®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is an organic compound with the molecular formula C9H11NO3 It is a chiral molecule, meaning it has a non-superimposable mirror image
Mechanism of Action
Target of Action
Similar compounds such as 3-phenylpropionic acid have been shown to interact with the gut microbiota , suggesting that ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may also interact with microbial species in the gut.
Mode of Action
It’s plausible that it interacts with its targets, potentially the gut microbiota, leading to changes in microbial composition or function .
Biochemical Pathways
Related compounds like 3-phenylpropionic acid have been shown to promote intestinal epithelial barrier function via the aryl hydrocarbon receptor (ahr) signaling pathway .
Result of Action
Related compounds like 3-phenylpropionic acid have been shown to enhance intestinal epithelial barrier function , suggesting that ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid. For instance, the composition of the gut microbiota, which could be a target of the compound, can be influenced by diet, lifestyle, and other environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or chiral catalysts in the asymmetric synthesis process. For example, the compound can be synthesized through the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process typically requires precise control of reaction conditions, including temperature, pressure, and pH, to achieve high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-amino-3-(2-oxophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(2-hydroxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a substrate for various enzymes, providing insights into enzyme specificity and mechanism of action .
Medicine
In medicine, ®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific receptors or enzymes involved in disease processes .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its chiral nature makes it valuable in the production of enantiomerically pure substances .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: Similar structure but lacks the amino group.
3-(4-Hydroxyphenyl)propionic acid: Hydroxyl group is in the para position instead of the ortho position.
3-(2-Methoxyphenyl)propionic acid: Contains a methoxy group instead of a hydroxyl group
Uniqueness
®-3-Amino-3-(2-hydroxyphenyl)propanoic acid is unique due to the presence of both an amino and a hydroxyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
IUPAC Name |
(3R)-3-amino-3-(2-hydroxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUFWTKVAWBABX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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